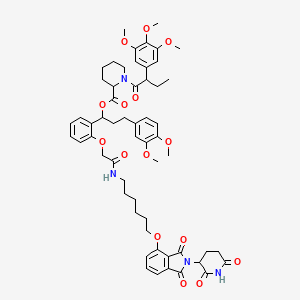

(1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FKBP12 PROTAC dTAG-13 ist ein heterobifunktioneller Degrader, der auf der PROTAC-Technologie (Proteolysis Targeting Chimera) basiert. Er ist so konzipiert, dass er selektiv das FKBP12F36V-Mutantenprotein abbaut, indem er mit der E3-Ubiquitin-Ligase Cereblon (CRBN) interagiert. Diese Verbindung ist besonders nützlich in der wissenschaftlichen Forschung, um die Proteinfunktion zu untersuchen und potenzielle therapeutische Ziele zu validieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FKBP12 PROTAC dTAG-13 beinhaltet die Herstellung eines heterobifunktionalen Moleküls, das einen Liganden für FKBP12F36V mit einem Liganden für die E3-Ligase CRBN verbindet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Synthese des FKBP12F36V-Liganden: Der Ligand für FKBP12F36V wird unter Verwendung von Standardmethoden der organischen Synthese hergestellt, die mehrere Schritte der Schutzgruppen-Einführung, -Abspaltung und Kopplungsreaktionen beinhalten.

Synthese des CRBN-Liganden: Der Ligand für CRBN, der oft von Thalidomid oder seinen Analoga abgeleitet ist, wird separat synthetisiert.

Linker-Anbindung: Ein Linker-Molekül wird an den FKBP12F36V-Liganden gebunden.

Konjugation: Der CRBN-Ligand wird dann an den FKBP12F36V-Liganden-Linker-Komplex konjugiert, um das endgültige PROTAC-Molekül zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von FKBP12 PROTAC dTAG-13 würde die Hochskalierung des oben beschriebenen Synthesewegs umfassen. Dies beinhaltet die Optimierung der Reaktionsbedingungen für die großtechnische Synthese, die Sicherstellung hoher Reinheit und Ausbeute sowie die Implementierung strenger Qualitätskontrollmaßnahmen. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden verwendet, um die Reinheit und Identität des Endprodukts zu überprüfen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FKBP12 PROTAC dTAG-13 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Involving the replacement of functional groups on the ligands.

Kopplungsreaktionen: Wird verwendet, um den Linker an die Liganden zu koppeln.

Oxidations- und Reduktionsreaktionen: Werden bei der Synthese der Liganden und des Linkers eingesetzt.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien sind Schutzgruppen, Kupplungsmittel (z. B. EDC, DCC) und Oxidations-/Reduktionsmittel.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist das FKBP12 PROTAC dTAG-13-Molekül, das sich durch seine Fähigkeit auszeichnet, FKBP12F36V in Gegenwart von CRBN selektiv abzubauen .

Wissenschaftliche Forschungsanwendungen

FKBP12 PROTAC dTAG-13 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von PROTAC-Molekülen zu untersuchen.

Biologie: Wird in Zellstudien eingesetzt, um Proteinabbauwege und Protein-Protein-Interaktionen zu untersuchen.

Medizin: Wird in präklinischen Studien eingesetzt, um potenzielle therapeutische Ziele zu validieren, indem krankheitsrelevante Proteine selektiv abgebaut werden.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, indem ein Werkzeug für die Zielvalidierung und die Mechanismus-der-Wirkung-Studien bereitgestellt wird

Wirkmechanismus

FKBP12 PROTAC dTAG-13 übt seine Wirkung durch einen Mechanismus aus, der als gerichteter Proteinabbau bezeichnet wird. Die Verbindung bildet einen ternären Komplex zwischen FKBP12F36V und der E3-Ubiquitin-Ligase CRBN. Dieser Komplex erleichtert die Polyubiquitinierung von FKBP12F36V, wodurch es für den Abbau durch das Proteasom markiert wird. Der Abbau von FKBP12F36V führt zur Depletion des Zielproteins, so dass Forscher seine Funktion untersuchen und seine Rolle in Krankheitspfaden validieren können .

Wirkmechanismus

FKBP12 PROTAC dTAG-13 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex between FKBP12F36V and the E3 ubiquitin ligase CRBN. This complex facilitates the polyubiquitination of FKBP12F36V, marking it for degradation by the proteasome. The degradation of FKBP12F36V leads to the depletion of the target protein, allowing researchers to study its function and validate its role in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

dTAG V-1: Ein weiteres PROTAC-Molekül, das FKBP12F36V angreift, aber einen anderen E3-Liganden-Liganden verwendet.

dTAG-47: Ähnlich wie dTAG-13, jedoch mit Variationen im verwendeten Linker und den Liganden.

BromoTag-Verbindungen: Zielen auf verschiedene Proteine ab, nutzen aber dieselbe PROTAC-Technologie.

Einzigartigkeit

FKBP12 PROTAC dTAG-13 ist einzigartig aufgrund seiner hohen Selektivität für FKBP12F36V und seiner Fähigkeit, CRBN effektiv zu binden. Diese Selektivität reduziert Off-Target-Effekte und erhöht die Spezifität des Proteinabbaus, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung macht .

Eigenschaften

Molekularformel |

C57H68N4O15 |

|---|---|

Molekulargewicht |

1049.2 g/mol |

IUPAC-Name |

[3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |

InChI |

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64) |

InChI-Schlüssel |

BJFBRLAWLPZOMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate](/img/structure/B12303978.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12303979.png)

![N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide hydrochloride](/img/structure/B12303984.png)

![acetic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B12304003.png)

![8-Azoniabicyclo[3.2.1]octane, 8-[(4-cyclohexylphenyl)methyl]-8-methyl-3-[(4-methylbenzoyl)oxy]-, bromide, endo-](/img/structure/B12304007.png)

![(E)-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]octadec-9-enamide](/img/structure/B12304035.png)

![(1S,5R)-3-(3-Aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12304037.png)

![(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1h-imidazol-5-yl)propanoic acid](/img/structure/B12304039.png)